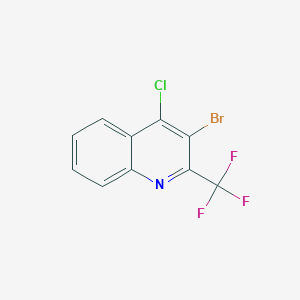

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-8(12)5-3-1-2-4-6(5)16-9(7)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZYLEKJSBTGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382348 | |

| Record name | 3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-52-4 | |

| Record name | 3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 683274-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical characteristics of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on closely related analogues and established synthetic methodologies for halogenated and trifluoromethylated quinolines.

Core Chemical Properties

This compound, with the CAS Number 683274-52-4, is a halogenated quinoline derivative. The presence of bromine, chlorine, and a trifluoromethyl group suggests its potential as a versatile building block in medicinal chemistry and materials science. Quinoline derivatives, in general, are known for a wide range of biological activities, including antimalarial and anticancer properties.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 683274-52-4 | ChemicalBook[], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₀H₄BrClF₃N | PubChem[3], Santa Cruz Biotechnology[2] |

| Molecular Weight | 310.5 g/mol | ChemicalBook[4], Santa Cruz Biotechnology[2] |

| Monoisotopic Mass | 308.91678 Da | PubChemLite[3] |

| Predicted XlogP | 4.4 | PubChemLite[3] |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

| Predicted Topological Polar Surface Area | 12.9 Ų | PubChem |

| Predicted Heavy Atom Count | 16 | PubChem |

Note: Most properties listed are computed due to the absence of experimentally determined values in the literature.

Synthesis and Reactivity

Plausible Synthetic Pathways

Several synthetic strategies are commonly employed for the construction of the quinoline scaffold and the introduction of halogen and trifluoromethyl substituents.

1. Friedländer Annulation: This is a classical and widely used method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the target molecule, a plausible precursor would be a suitably substituted 2-aminobenzaldehyde or 2-aminophenyl ketone reacting with a trifluoromethyl-containing carbonyl compound.

2. Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid, which can be subsequently decarboxylated.

3. Halogenation of a Quinoline Precursor: If a 2-(trifluoromethyl)quinoline core is synthesized first, subsequent bromination and chlorination steps can be performed. The regioselectivity of these halogenation reactions would be crucial and influenced by the existing substituents and reaction conditions.

4. Cyclization of Substituted Anilines: As suggested by patent literature for related compounds, the cyclization of appropriately substituted anilines can be a viable route. For instance, a 3-bromo-4-chloroaniline derivative could potentially be a starting material.

A generalized workflow for the synthesis of halogenated quinolines is depicted below.

Caption: A generalized workflow illustrating the key stages in the synthesis of halogenated quinolines.

Reactivity

The reactivity of this compound is expected to be dictated by the electronic properties of the quinoline ring and its substituents.

-

Nucleophilic Aromatic Substitution: The chlorine and bromine atoms on the quinoline ring are potential sites for nucleophilic aromatic substitution reactions. The electron-withdrawing trifluoromethyl group would activate the ring towards such reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of functional groups at these positions, making it a valuable intermediate for library synthesis. Research on related brominated 2-trifluoromethylquinolines has demonstrated successful Sonogashira reactions.[5]

Potential Biological Activity

While no specific biological studies on this compound have been found, the quinoline scaffold is a well-established pharmacophore.

-

Anticancer Potential: Numerous quinoline derivatives have been investigated and developed as anticancer agents. The introduction of a trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates.

-

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The combination of halogens and a trifluoromethyl group could lead to novel antimalarial properties.

-

Other Potential Activities: Quinoline derivatives have also been explored for their antibacterial, antifungal, and antiviral activities.

The logical relationship for investigating the biological potential of this compound is outlined in the following diagram.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and materials science. Although specific experimental data is currently scarce, its structural features suggest that it can be synthesized using established methodologies for quinoline chemistry. Its halogen and trifluoromethyl substituents provide handles for a variety of chemical transformations and may impart desirable biological properties. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS 683274-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. This document details its physicochemical properties, a plausible multi-step synthesis, and purification strategies based on established methodologies for analogous compounds. Furthermore, it explores the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) and discusses its potential biological applications, particularly as an inhibitor of key signaling pathways in cancer. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.

The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The subject of this guide, this compound, combines the versatile quinoline core with a trifluoromethyl group and two halogen atoms (bromine and chlorine), making it an attractive building block for the synthesis of novel drug candidates. The bromine and chlorine substituents offer reactive handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 683274-52-4 | N/A |

| Molecular Formula | C₁₀H₄BrClF₃N | N/A |

| Molecular Weight | 310.50 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

This step involves the Conrad-Limpach reaction, a cyclocondensation of an aniline with a β-ketoester.

-

Materials: Aniline, Ethyl 4,4,4-trifluoroacetoacetate, Polyphosphoric acid (PPA) or a high-boiling solvent like diphenyl ether.

-

Procedure:

-

Combine equimolar amounts of aniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Heat the mixture, either in the presence of a dehydrating agent like PPA at around 120-150°C or in a high-boiling solvent to facilitate the initial condensation to form the anilinocrotonate intermediate.

-

Continue heating at a higher temperature (typically 250°C for diphenyl ether) to effect the thermal cyclization to the quinolin-4-ol.

-

Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane or ether) to precipitate the product.

-

Collect the solid by filtration, wash with the solvent, and dry to yield 2-(trifluoromethyl)quinolin-4-ol.

-

Step 2: Synthesis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol

This step involves the electrophilic bromination of the quinolin-4-ol intermediate.

-

Materials: 2-(Trifluoromethyl)quinolin-4-ol, N-Bromosuccinimide (NBS) or Bromine (Br₂), Acetic acid or another suitable solvent.

-

Procedure:

-

Dissolve 2-(trifluoromethyl)quinolin-4-ol in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise, or add NBS portion-wise, to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the brominated product.

-

Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

-

Step 3: Synthesis of this compound

The final step is the conversion of the 4-hydroxyl group to a chloro group.

-

Materials: 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), optionally with a catalytic amount of DMF.

-

Procedure:

-

Carefully add 3-Bromo-2-(trifluoromethyl)quinolin-4-ol to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

-

Column Chromatography: For higher purity, the compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following interpretations are based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring of the quinoline core. The chemical shifts will be in the aromatic region (typically δ 7.5-8.5 ppm).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.2-8.4 | d | ~8.5 |

| H-6 | ~7.7-7.9 | t | ~7.5 |

| H-7 | ~7.9-8.1 | t | ~7.5 |

| H-8 | ~8.0-8.2 | d | ~8.5 |

Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten signals for the ten carbon atoms of the quinoline ring system, plus a quartet for the trifluoromethyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145-150 (q, J ≈ 35 Hz) |

| C-3 | ~120-125 |

| C-4 | ~140-145 |

| C-4a | ~125-130 |

| C-5 | ~128-132 |

| C-6 | ~127-130 |

| C-7 | ~130-135 |

| C-8 | ~125-128 |

| C-8a | ~148-152 |

| CF₃ | ~120-125 (q, J ≈ 275 Hz) |

Note: The signal for C-2 will be a quartet due to coupling with the three fluorine atoms. The CF₃ carbon will also appear as a quartet with a large coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic quinoline system.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 1350-1100 | C-F stretching (strong) |

| 850-750 | C-H bending (out-of-plane) |

| ~700-500 | C-Cl and C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine and chlorine.

| m/z | Interpretation |

| 309/311/313 | Molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| 274/276 | Loss of Cl ([M-Cl]⁺) |

| 230/232 | Loss of Br ([M-Br]⁺) |

| 201 | Loss of Br and Cl ([M-Br-Cl]⁺) |

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is not available, the broader class of substituted quinolines has shown significant activity in various therapeutic areas, particularly in oncology. The presence of the trifluoromethyl group often enhances the biological efficacy of drug candidates.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for cancer therapy. Several quinoline-based compounds have been identified as potent inhibitors of kinases within this pathway, including PI3K, Akt, and mTOR itself.[1][2][3]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the title compound.

Given its structural features, this compound represents a promising scaffold for the design of novel inhibitors targeting the PI3K/Akt/mTOR pathway. The trifluoromethyl group can enhance binding to the ATP-binding pocket of these kinases, while the halogen atoms provide sites for further derivatization to optimize potency and selectivity.

Experimental Workflow for Biological Evaluation

Caption: A typical experimental workflow for the biological evaluation of a novel anticancer compound.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile building block with significant potential for the development of novel therapeutic agents. Its trifluoromethylated quinoline core is a key pharmacophore in many biologically active molecules. This technical guide provides a foundation for researchers by outlining its physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications in cancer research through the inhibition of critical signaling pathways. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details available physicochemical data, proposes a plausible synthetic pathway, and discusses the potential applications of this compound based on the broader class of quinoline derivatives.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₄BrClF₃N | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 310.50 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 683274-52-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted XlogP | 4.4 | --INVALID-LINK-- |

| Monoisotopic Mass | 308.91678 Da | --INVALID-LINK-- |

| Appearance | Solid (form not specified) | --INVALID-LINK-- (for a related compound) |

| Storage | 2-8°C, Sealed | --INVALID-LINK-- |

Note: Experimental values for melting point, boiling point, and solubility are not currently available in the reviewed literature. Researchers should determine these properties experimentally as needed.

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, based on established synthetic methodologies for related halogenated quinolines, a plausible multi-step synthetic route can be proposed. This pathway involves the construction of the quinoline core followed by sequential halogenation.

A logical approach would start from a suitable aniline precursor, followed by cyclization to form the quinoline ring, and subsequent halogenation steps. The precise order of bromination and chlorination would be critical to achieve the desired regioselectivity.

An In-depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. The unique substitution pattern of this molecule, featuring a bromine atom at the 3-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position, suggests its potential for diverse pharmacological activities. The electron-withdrawing nature of the halogen and trifluoromethyl substituents can significantly influence the compound's chemical reactivity, metabolic stability, and interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure, properties, a plausible synthetic route, and a hypothesized biological signaling pathway for this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a quinoline core with specific substitutions. The key identifiers and physicochemical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some of the properties listed are predicted due to the limited availability of experimental data for this specific isomer.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 683274-52-4 | Chemical Supplier |

| Molecular Formula | C₁₀H₄BrClF₃N | PubChem[1] |

| Molecular Weight | 310.50 g/mol | Amerigo Scientific[2] |

| Monoisotopic Mass | 308.91678 Da | PubChemLite[3] |

| Predicted XlogP | 4.4 | PubChemLite[3] |

| SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)Br)Cl | PubChemLite[3] |

| InChI | InChI=1S/C10H4BrClF3N/c11-7-8(12)5-3-1-2-4-6(5)16-9(7)10(13,14,15)/h1-4H | PubChemLite[3] |

| InChIKey | NIZYLEKJSBTGJS-UHFFFAOYSA-N | PubChemLite[3] |

| Physical Form | Solid | CymitQuimica[4] |

| Purity | ≥95.0% | CymitQuimica[4] |

Predicted Spectral Data

Due to the absence of experimentally determined spectra in the public domain, the following table presents predicted spectral data for this compound. These predictions are generated using computational algorithms and should be used as a reference for spectral analysis.

| Spectrum Type | Predicted Data |

| ¹H NMR | Chemical shifts for the 4 aromatic protons on the benzene ring are expected in the range of 7.5-8.5 ppm. The exact shifts and coupling constants would depend on the specific electronic environment created by the substituents. |

| ¹³C NMR | Signals for the 10 carbon atoms are expected. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. Carbons attached to bromine and chlorine will also exhibit characteristic shifts. |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be observed at m/z ≈ 309, 311, and 313 with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation would likely involve the loss of halogen atoms and the trifluoromethyl group. |

Experimental Protocols: Synthesis

Proposed Synthesis via Modified Friedländer Annulation

This proposed protocol is based on the general principles of the Friedländer synthesis and may require optimization.

Reactants:

-

2-Amino-6-bromobenzoyl chloride

-

1,1,1-Trifluoroacetone

-

A suitable base (e.g., sodium ethoxide)

-

Anhydrous ethanol (as solvent)

Procedure:

-

Preparation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0°C. To this solution, add 1,1,1-trifluoroacetone dropwise with stirring to form the corresponding enolate.

-

Condensation Reaction: To the enolate solution, add a solution of 2-amino-6-bromobenzoyl chloride in anhydrous ethanol dropwise at 0°C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl). The product may precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular substrate.

Potential Biological Activity and Signaling Pathway

While the biological activity of this compound has not been explicitly reported, many quinoline derivatives exhibit a broad range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of halogens and a trifluoromethyl group can enhance these activities. For instance, some halogenated quinolines are known to act as inhibitors of various kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

Based on the activities of structurally similar compounds, it is hypothesized that this compound could potentially act as a kinase inhibitor, possibly targeting pathways involved in cancer cell proliferation. A hypothetical signaling pathway is depicted below.

Caption: Hypothesized MAPK/ERK signaling pathway inhibition.

In this proposed mechanism, this compound is depicted as an inhibitor of the RAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. By inhibiting a kinase in this cascade, the compound could potentially block downstream signaling, leading to a reduction in cell proliferation and survival. It is crucial to emphasize that this is a hypothetical mechanism and requires experimental validation.

Conclusion

This compound is a structurally interesting molecule with potential for further investigation in the field of drug discovery. While there is a notable lack of specific experimental data for this compound, this guide provides a summary of its known properties, a plausible synthetic approach, and a hypothesized mechanism of action based on the activities of related quinoline derivatives. Further research is warranted to synthesize this compound, characterize its physicochemical and pharmacological properties, and validate its potential as a therapeutic agent.

References

Spectroscopic and Analytical Profile of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide

Introduction: 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its trifluoromethyl group and halogen substituents suggest its utility as a versatile intermediate in the synthesis of complex organic molecules, including kinase inhibitors and other biologically active agents. An unambiguous structural confirmation through a comprehensive spectroscopic analysis is paramount for its application in research and development. This technical guide provides a summary of the expected spectroscopic data and detailed, generalized experimental protocols for the characterization of this compound.

While specific experimental spectra for this compound are not widely published, this guide outlines the predicted and expected data based on established spectroscopic principles and data for analogous structures.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₄BrClF₃N | --INVALID-LINK-- |

| Molecular Weight | 310.50 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 308.91678 Da | --INVALID-LINK--[2] |

| Physical State | Solid | --INVALID-LINK--[3] |

| CAS Number | 683274-52-4 | --INVALID-LINK--[3] |

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of spectroscopic data for structurally related compounds.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the title compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Notes |

| [M]⁺ | 308.91623 | Molecular ion |

| [M+H]⁺ | 309.92406 | Protonated molecule |

| [M+Na]⁺ | 331.90600 | Sodium adduct |

| [M+K]⁺ | 347.87994 | Potassium adduct |

| [M-H]⁻ | 307.90950 | Deprotonated molecule |

Data sourced from PubChem C10H4BrClF3N.[2]

Expected Fragmentation Patterns: Quinoline derivatives typically fragment through the loss of small molecules or radicals. Expected fragmentation pathways for this compound may include the loss of:

-

Cl radical (·Cl)

-

Br radical (·Br)

-

Trifluoromethyl radical (·CF₃)

-

HCN from the quinoline ring system

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Table 2: Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Chemical Shift (δ) Range (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.50 - 8.50 | Multiplets | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

Table 3: Expected ¹³C NMR Data (in CDCl₃, referenced to 77.16 ppm)

| Chemical Shift (δ) Range (ppm) | Notes |

| 115 - 125 | Quartet (J ≈ 275 Hz), C of CF₃ |

| 120 - 150 | Signals for aromatic carbons |

| 145 - 155 | Quartet (J ≈ 35 Hz), C-2 attached to CF₃ |

Table 4: Expected ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃ at 0.00 ppm)

| Chemical Shift (δ) Range (ppm) | Multiplicity | Number of Fluorines | Assignment |

| -65 to -75 | Singlet | 3F | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3050 - 3150 | C-H stretch | Aromatic |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1500 - 1550 | C=N stretch | Quinoline ring |

| 1100 - 1350 | C-F stretch | Trifluoromethyl group |

| 700 - 850 | C-Cl stretch | Aryl chloride |

| 550 - 650 | C-Br stretch | Aryl bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated quinoline system.

Table 6: Expected UV-Vis Absorption Maxima (in Methanol or Ethanol)

| Wavelength (λmax) Range (nm) | Electronic Transition |

| 220 - 250 | π → π |

| 270 - 320 | π → π and n → π* |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Transfer the sample into a clean, dry NMR tube.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

-

-

Data Acquisition:

-

Select the ionization mode (positive or negative).

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).

-

Acquire the full scan mass spectrum.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition:

-

Place the sample (ATR unit or salt plate) in the spectrometer's sample compartment.

-

Collect a background spectrum of the empty ATR crystal or clean salt plate.

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Use a quartz cuvette for the measurement.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette.

-

Scan the sample across the desired wavelength range (e.g., 200-800 nm).[6]

-

The resulting spectrum plots absorbance versus wavelength, from which the λmax values can be determined.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization and structural elucidation of a novel compound like this compound.

Caption: Logical workflow for the structural elucidation of a novel compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available physicochemical information for the compound 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Due to a lack of specific experimental data in the public domain for its solubility, this document outlines a comprehensive, generalized protocol for determining the solubility of such heterocyclic compounds. Furthermore, it presents a logical workflow for the initial assessment of biological activity, a critical step in the drug discovery process where quinoline derivatives are of significant interest. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel chemical entities.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including established pharmaceuticals.[1] The presence of a trifluoromethyl group and halogen substituents can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. A thorough understanding of these properties, particularly solubility, is paramount for its potential application in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄BrClF₃N | PubChem |

| Molecular Weight | 310.50 g/mol | Amerigo Scientific[2] |

| Predicted XlogP | 4.4 | PubChemLite[3] |

| Physical State | Solid | Fluorochem[4] |

Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative or qualitative solubility data for this compound in common laboratory solvents. The predicted XlogP value of 4.4 suggests that the compound is likely to be lipophilic and exhibit poor solubility in aqueous solutions.[3] Experimental determination of its solubility is therefore a critical step for any research or development activities involving this compound.

| Solvent | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Solubility |

| Water | Not Available | Not Available |

| Ethanol | Not Available | Not Available |

| Methanol | Not Available | Not Available |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |

| Dichloromethane (DCM) | Not Available | Not Available |

| Acetone | Not Available | Not Available |

| Acetonitrile | Not Available | Not Available |

| N,N-Dimethylformamide (DMF) | Not Available | Not Available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a sparingly soluble compound like this compound. This method is based on the shake-flask method, which is a widely accepted technique for measuring equilibrium solubility.

4.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO) of high purity

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

4.2. Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a precise amount of the test compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

-

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of novel compounds like this compound.

Biological Context and Potential Relevance

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-malarial, anti-cancer, anti-bacterial, and anti-inflammatory properties. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. Halogen atoms can participate in halogen bonding and other interactions, potentially improving binding affinity to biological targets.

Given this context, this compound represents a scaffold with potential for further investigation in drug discovery programs. The logical next step after determining its fundamental physicochemical properties, such as solubility, would be to screen it against a panel of relevant biological targets to identify any potential therapeutic applications. The generalized workflow for biological activity assessment outlined above provides a roadmap for such an investigation.

Conclusion

While specific experimental solubility data for this compound is not currently available, this technical guide provides a robust framework for its determination. The outlined experimental protocol and visualized workflows offer a clear path for researchers to characterize this compound and evaluate its potential in a drug discovery and development context. The physicochemical properties and biological context presented herein underscore the potential of this and related quinoline derivatives as valuable starting points for medicinal chemistry efforts.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. 3-Bromo-4-chloro-6-trifluoromethylquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Stability of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public, in-depth stability data for this specific compound, this document extrapolates from established principles of chemical stability, the known reactivity of its functional moieties, and standard industry guidelines for stability testing. It outlines the expected stability profile under various stress conditions, proposes potential degradation pathways, and details the experimental protocols required for a thorough stability assessment. This guide is intended to serve as a foundational resource for researchers handling or developing applications for this molecule.

Introduction

This compound is a complex heterocyclic compound featuring a quinoline core substituted with two different halogen atoms (bromine and chlorine) and a trifluoromethyl (CF3) group. Such multifaceted substitutions make it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the halogen atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions.[1][2]

Understanding the intrinsic stability of this molecule is paramount for its effective use, ensuring its integrity during synthesis, purification, storage, and application. This guide addresses its predicted stability under hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[3][4]

Chemical Structure and Predicted Physicochemical Properties

A summary of the basic chemical and physical properties for this compound is provided below. These values are primarily sourced from chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄BrClF₃N | [5] |

| Molecular Weight | 310.50 g/mol | [1] |

| CAS Number | 683274-52-4 | [6] |

| Predicted XlogP | 4.4 | [5] |

| InChIKey | NIZYLEKJSBTGJS-UHFFFAOYSA-N | [5] |

Predicted Stability Profile and Degradation Pathways

The stability of this compound is governed by the interplay of its quinoline core and its electron-withdrawing and halogen substituents. The trifluoromethyl group generally enhances molecular stability due to the strength of the C-F bonds.[7] However, the halogen atoms at the 3- and 4-positions are potential sites of reactivity.

Hydrolytic Stability

The compound is expected to be susceptible to hydrolysis, particularly under basic conditions. The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This is a common reactivity pattern for 4-haloquinolines. Therefore, exposure to aqueous basic solutions could lead to the substitution of the chlorine atom with a hydroxyl group, forming 3-Bromo-2-(trifluoromethyl)quinolin-4-ol. Acidic conditions are less likely to promote hydrolysis but could potentially facilitate other reactions if heating is applied.

Oxidative Stability

The quinoline ring system is generally stable towards oxidation. However, strong oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of N-oxides or degradation of the aromatic system under harsh conditions. The presence of multiple electron-withdrawing groups (CF3, Cl, Br) would likely decrease the electron density of the aromatic system, rendering it less susceptible to oxidation compared to unsubstituted quinoline.

Photostability

Halogenated aromatic compounds can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light could potentially lead to homolytic cleavage of the Carbon-Bromine or Carbon-Chlorine bonds, generating radical intermediates.[8] This could initiate a cascade of degradation reactions. Quinolines, as a class, can also undergo various photochemical reactions. Therefore, it is anticipated that this compound may exhibit some degree of photosensitivity.[9]

Thermal Stability

The compound is expected to possess good thermal stability, a characteristic often imparted by the trifluoromethyl group.[9] However, at elevated temperatures, decomposition could occur. The weakest points in the molecule under thermal stress are likely the C-Br and C-Cl bonds.

Potential Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways based on the chemical structure of the molecule.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should be conducted following established guidelines, such as those provided by the ICH.[10] The following protocols describe a standard approach for forced degradation studies.

General Setup and Analytical Methodology

A stability-indicating analytical method must be developed and validated before initiating stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically the method of choice. The method must be able to separate the parent compound from all potential degradation products.

-

Sample Preparation : A stock solution of this compound is typically prepared in an organic solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.[11]

-

Control Samples : For each stress condition, a control sample (placebo/blank) and a sample of the compound protected from the stress condition (e.g., a dark control for photostability) should be analyzed concurrently.

Forced Degradation (Stress Testing) Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating and to identify potential degradants.[11]

| Stress Condition | Protocol | Analysis |

| Acid Hydrolysis | 1. Dilute stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.2. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration. | Analyze by RP-HPLC. Assess for new peaks and a decrease in the parent peak area. |

| Base Hydrolysis | 1. Dilute stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.2. Incubate at room temperature, monitoring at intervals (e.g., 30 min, 1, 2, 4 hours) due to expected higher reactivity.3. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute. | Analyze by RP-HPLC. Pay close attention to the rapid formation of the potential 4-hydroxy derivative. |

| Oxidation | 1. Dilute stock solution with a solution of 3% hydrogen peroxide (H₂O₂).2. Incubate at room temperature for a specified period (e.g., up to 24 hours), protected from light.3. At each time point, withdraw an aliquot and dilute to the working concentration. | Analyze by RP-HPLC. Assess for the formation of more polar degradants, such as N-oxides. |

| Thermal Stress | 1. Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1-7 days).2. Prepare a solution from the stressed solid material for analysis. | Analyze by RP-HPLC. Compare the chromatogram to that of an unstressed sample to identify any thermally induced degradation products. |

| Photostability | 1. Expose a solution (~100 µg/mL) and the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).2. A dark control sample should be stored under the same conditions but protected from light. | Analyze by RP-HPLC. Compare the exposed samples to the dark control to identify photodegradants. |

Experimental Workflow for Stability Indicating Method Development

The following diagram outlines the logical workflow for developing and validating a stability-indicating method for the compound.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. To mitigate potential photolytic degradation, storage in an amber or opaque container is advisable.

-

Incompatible Materials : Avoid strong bases and oxidizing agents.

-

Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.

Conclusion

While specific, published stability data for this compound is scarce, a comprehensive stability profile can be predicted based on fundamental chemical principles and the known reactivity of its structural components. The molecule is expected to be most susceptible to degradation via nucleophilic substitution of the 4-chloro group under basic conditions and may exhibit some sensitivity to light. Its thermal stability is predicted to be robust.

The experimental protocols and workflows detailed in this guide provide a clear and systematic approach for researchers to formally assess the stability of this compound. Such studies are critical for ensuring the reliability of experimental results and for the development of any potential applications in drug discovery or materials science.

References

- 1. 3-Bromo-4-chloro-6-trifluoromethylquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 683274-52-4 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed empirical data for this specific compound, this guide emphasizes general safety principles for handling hazardous chemicals, supplemented with information from available Safety Data Sheets (SDS) for the target compound and structurally related molecules.

Compound Identification and Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 683274-52-4 |

| Molecular Formula | C₁₀H₄BrClF₃N |

| Molecular Weight | 310.5 g/mol |

Note: Quantitative data such as melting point, boiling point, density, and solubility are not available in the searched resources.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

It is imperative to handle this compound with appropriate precautions to minimize exposure.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the recommended procedures.

Personal Protective Equipment (PPE)

A robust selection of PPE is the first line of defense against exposure. The following diagram outlines the minimum required PPE.

Caption: Required Personal Protective Equipment for handling the compound.

Engineering Controls

Engineering controls are crucial for minimizing the risk of inhalation and systemic exposure.

-

Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order.

Handling and Storage Procedures

The logical workflow for safe handling and storage is depicted below.

Caption: Workflow for safe handling and storage procedures.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following table outlines the immediate first aid responses to various types of exposure.[1][2]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures

In case of a fire involving this compound, follow these procedures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

-

Specific Hazards: May emit corrosive and toxic fumes under fire conditions.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The protocol for managing a spill is outlined in the following workflow diagram.

Caption: Step-by-step workflow for responding to an accidental release.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

-

Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Toxicological and Ecological Information

Detailed toxicological data, such as LD50 values, and comprehensive ecological information for this compound are not available in the public literature. Given its classification as harmful by ingestion, inhalation, and skin contact, it should be handled with the assumption of high toxicity. Steps should be taken to prevent its release into the environment.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or the signaling pathways modulated by this compound. Research in this area would be necessary to elucidate its pharmacological profile.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-Depth Technical Guide to the Potential Applications of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the potential applications of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates from extensive research on structurally analogous compounds to present a predictive framework for its utility, particularly in the realm of oncology and medicinal chemistry. The quinoline core, substituted with reactive bromine and chlorine atoms and an electron-withdrawing trifluoromethyl group, positions this compound as a versatile scaffold for the development of novel therapeutics. This guide details plausible synthetic routes, potential biological targets, and relevant experimental protocols to facilitate further research and drug discovery efforts.

Introduction

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is a key approach in the development of novel drugs with enhanced potency and selectivity. This compound is a halogenated and trifluoromethylated quinoline derivative that holds significant promise as a building block in drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[2] The distinct reactivity of the bromo and chloro substituents offers opportunities for selective and sequential chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.

This guide will explore the potential of this compound as a precursor for novel therapeutic agents, with a particular focus on its inferred potential as a kinase inhibitor for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity and for the design of synthetic and biological experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₄BrClF₃N | [3] |

| Molecular Weight | 310.50 g/mol | [3] |

| CAS Number | 683274-52-4 | [3] |

| Appearance | Solid (predicted) | N/A |

| XlogP (predicted) | 4.4 | [3] |

| InChIKey | NIZYLEKJSBTGJS-UHFFFAOYSA-N | [3] |

Synthetic Pathways

Inferred Synthetic Route

A potential synthetic pathway could commence with 3-bromo-4-chloroaniline as a key precursor.[4] This could undergo a condensation reaction followed by cyclization to form the quinoline ring system. The trifluoromethyl group could be introduced at a later stage or be present on one of the initial building blocks.

Key Synthetic Transformations for Derivatization

The utility of this compound as a scaffold lies in the differential reactivity of its halogen substituents, enabling selective functionalization.

-

Suzuki-Miyaura Coupling: The bromine at the 3-position is expected to be more reactive than the chlorine at the 4-position in palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the selective introduction of aryl or heteroaryl groups at the C-3 position.

-

Buchwald-Hartwig Amination: Similarly, the C-Br bond is more susceptible to amination reactions, enabling the introduction of various amine functionalities.

Potential Applications in Drug Discovery

Based on the biological activities of structurally similar quinoline derivatives, the primary potential application for this compound is in the development of anticancer agents, likely acting as kinase inhibitors.

Anticancer Activity: Kinase Inhibition

The quinoline scaffold is prevalent in a number of approved and investigational kinase inhibitors.[5] The trifluoromethyl group is also a common feature in many kinase inhibitors, where it can contribute to improved potency and pharmacokinetic properties. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8][9][10] Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[11]

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that is frequently hyperactivated in cancer.[6][7][8][9][10] Inhibition of key kinases within this pathway, such as PI3K, Akt, and mTOR, is a validated therapeutic strategy in oncology.[12]

Inferred Biological Activity

While no direct biological data for this compound has been found, Table 2 summarizes the anticancer activity of structurally related trifluoromethyl- and halo-substituted quinolines, suggesting the potential potency of the title compound.

| Compound | Target/Cell Line | IC₅₀ | Reference |

| 6-Bromo-4-(3-hydroxyanilino)quinoline | PKN3 | 9.3 nM | [13] |

| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 | 14 nM | [13] |

| Cinnoline Derivative 25 | PI3Kα | 2.6 nM | [11] |

| Quinoline-based dihydrazone 3c | MCF-7 (Breast Cancer) | 7.05 µM | [14] |

| Fluorinated quinoline 6f | MDA-MB-468 (Breast Cancer) | 2.0 µM | [15] |

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These protocols are based on established methods for analogous compounds.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective arylation at the C-3 position.[16]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(dppf)Cl₂ (0.03 equivalents)

-

Na₂CO₃ (2 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with ethyl acetate and water, and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination at the C-3 position.[17]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.01-0.05 equivalents)

-

BINAP (0.01-0.05 equivalents)

-

NaOt-Bu (1.4 equivalents)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, BINAP, and NaOt-Bu.

-

Add a solution of this compound and the amine in toluene.

-

Seal the vial and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

In Vitro PI3K Kinase Assay (HTRF)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the inhibitory activity against PI3K.[8]

Materials:

-

Recombinant PI3K enzyme

-

PIP2 substrate

-

ATP

-

Biotinylated PIP3 tracer

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (APC)

-

Assay buffer

-

384-well plates

Procedure:

-

Add test compound dilutions to the wells.

-

Add the PI3K enzyme and PIP2 substrate mixture.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature.

-

Stop the reaction and add the detection reagents (Biotinylated PIP3, Eu-antibody, SA-APC).

-

Incubate in the dark.

-

Read the HTRF signal on a compatible plate reader.

-

Calculate IC₅₀ values from the dose-response curves.

Zebrafish Xenograft Model for In Vivo Anticancer Activity

This protocol provides a general outline for assessing the in vivo anticancer efficacy of a test compound using a zebrafish xenograft model.[1][2][18][19][20]

Materials:

-

Transgenic zebrafish embryos (e.g., with fluorescent vasculature)

-

Human cancer cells (e.g., fluorescently labeled)

-

Microinjection apparatus

-

Test compound

Procedure:

-

Culture and label human cancer cells.

-

Microinject cancer cells into the yolk sac or perivitelline space of 2-day post-fertilization (dpf) zebrafish embryos.

-

Incubate embryos and screen for successful tumor implantation.

-

Expose tumor-bearing embryos to various concentrations of the test compound.

-

Image the embryos at different time points to monitor tumor growth and metastasis.

-

Quantify tumor size and metastatic dissemination using imaging software.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutic agents. Its chemical structure suggests a high potential for derivatization into a diverse range of compounds. Based on extensive data from analogous quinoline derivatives, the most promising application for this scaffold lies in the discovery of novel anticancer agents, particularly as inhibitors of key signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols and predictive data presented in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this compound derivatives, with the ultimate goal of advancing the discovery of new and effective therapies.

References

- 1. Zebrafish Xenograft Assay: A Method to Assess the Anti-cancer Efficacy of Therapeutics on Tumorigenicity in Zebrafish In Vivo [jove.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-4-chlorocinnoline | 80334-78-7 | Benchchem [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. cusabio.com [cusabio.com]

- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications - Google Patents [patents.google.com]

- 13. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. 3-Bromo-4-chloro-6-trifluoromethylquinoline - Amerigo Scientific [amerigoscientific.com]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis [jove.com]

- 20. biorxiv.org [biorxiv.org]

The Biological Versatility of Trifluoromethylquinolines: A Technical Guide for Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto this heterocyclic system has emerged as a powerful strategy for enhancing a molecule's pharmacological profile. The unique electronic properties of the trifluoromethyl group, including its high electronegativity and lipophilicity, can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylquinolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental methodologies and an exploration of the key signaling pathways modulated by these compounds are presented to support researchers, scientists, and drug development professionals in this promising field.

Anticancer Activity

Trifluoromethylquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro anticancer efficacy of various trifluoromethylquinoline derivatives is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzenesulfonamide Derivatives | Compound 15 (a urea derivative) | Not specified | More potent than doxorubicin | [1] |

| Substituted 8-Aminoquinolines | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 0.016 ± 0.003 | [2] |

| Quinoline 1 | T47D (Breast Cancer) | In the nanomolar range | [2] | |

| Quinoline 2 | T47D (Breast Cancer) | In the nanomolar range | [2] | |

| Quinoline 4 | T47D (Breast Cancer) | In the nanomolar range | [2] | |